molecular formula C23H16N6O B12627452 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile

2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile

Cat. No.: B12627452
M. Wt: 392.4 g/mol
InChI Key: NKEYNBFUAFLOLX-UHFFFAOYSA-N
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Description

2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile is a complex heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile typically involves multi-step reactions. One common approach is the regio-controlled Sonogashira-type coupling reaction, which allows for the selective introduction of functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold . This method involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity. Subsequent steps may include Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to introduce additional functional groups .

Chemical Reactions Analysis

2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile can undergo various types of chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Properties

Molecular Formula

C23H16N6O

Molecular Weight

392.4 g/mol

IUPAC Name

2-(4-ethyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzonitrile

InChI

InChI=1S/C23H16N6O/c1-2-17-20(15-8-4-3-5-9-15)22-26-25-21-19(29(22)27-17)12-13-28(23(21)30)18-11-7-6-10-16(18)14-24/h3-13H,2H2,1H3

InChI Key

NKEYNBFUAFLOLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4C#N)N=NC2=C1C5=CC=CC=C5

Origin of Product

United States

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